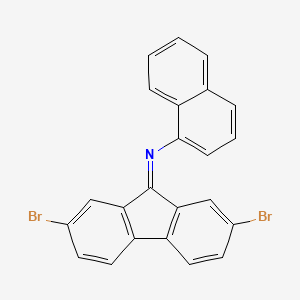
2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine is an organic compound that features a complex structure with bromine atoms and naphthalene rings
Preparation Methods
The synthesis of 2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine typically involves the formation of carbon-carbon bonds through metal-catalyzed cross-coupling reactions. One common method is the Kumada–Tamao–Corriu coupling reaction, which employs palladium catalysts such as [Pd(OAc)2] and [Pd(PPh3)4] to link the rings . The reaction conditions often include the use of halogenated aromatic electrophiles and Grignard reagents.
Chemical Reactions Analysis
2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine has several scientific research applications:
Chemistry: It is used in the synthesis of new polymeric materials and complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which 2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine exerts its effects involves its ability to form stable complexes with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other compounds.
Comparison with Similar Compounds
Similar compounds to 2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine include:
- 2,7-Dibromo-N-methylcarbazole
- 2-Bromothiophene
These compounds share structural similarities but differ in their specific functional groups and reactivity
Properties
CAS No. |
1101866-91-4 |
|---|---|
Molecular Formula |
C23H13Br2N |
Molecular Weight |
463.2 g/mol |
IUPAC Name |
2,7-dibromo-N-naphthalen-1-ylfluoren-9-imine |
InChI |
InChI=1S/C23H13Br2N/c24-15-8-10-18-19-11-9-16(25)13-21(19)23(20(18)12-15)26-22-7-3-5-14-4-1-2-6-17(14)22/h1-13H |
InChI Key |
CCSLXPAXCWNLBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14170554.png)
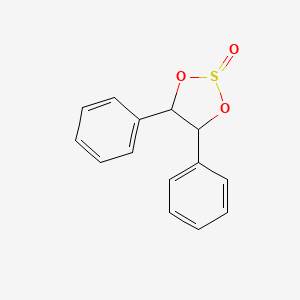
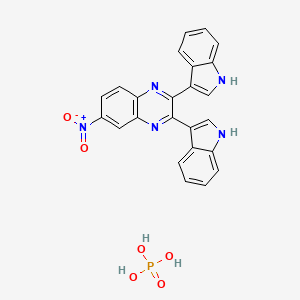
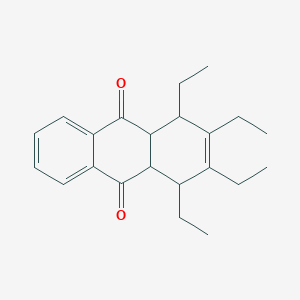

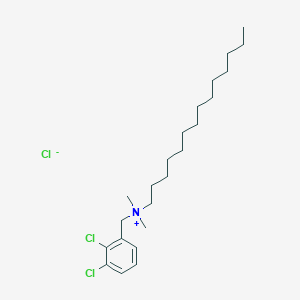
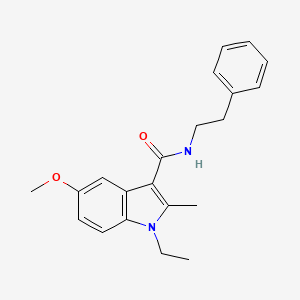
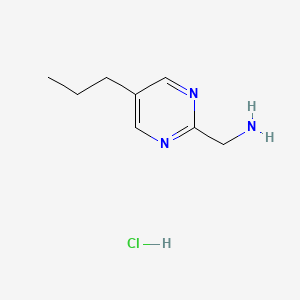
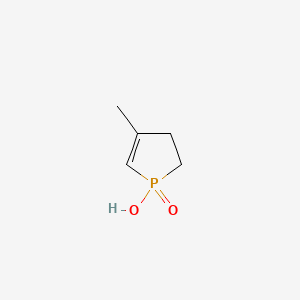
![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
![1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14170612.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)
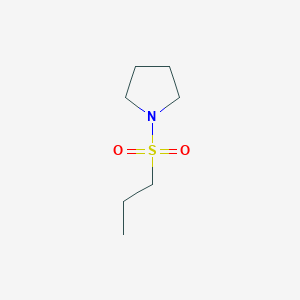
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)
